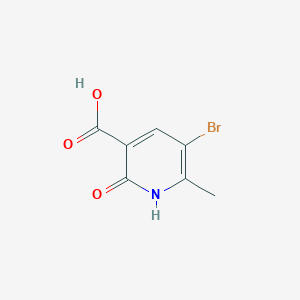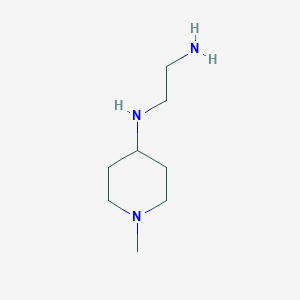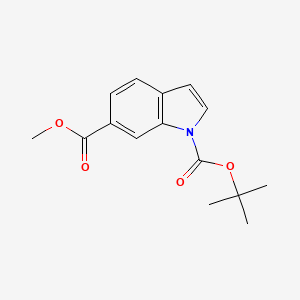
2-(4-Fluorophenyl)oxazole
Übersicht
Beschreibung
2-(4-Fluorophenyl)oxazole (2-FPO) is an organic compound with a unique structure and properties. It is a heterocyclic compound containing both an oxazole and an aromatic ring. It is a colorless solid that is soluble in organic solvents. 2-FPO has been studied extensively due to its potential applications in the pharmaceutical, agricultural, and materials science industries.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensing
2-(4-Fluorophenyl)oxazole and its derivatives are primarily utilized in the development of fluorescent probes for sensing various biological and chemical entities. For instance, derivatives like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been applied to fluorescent probes for sensing pH changes and metal cations like magnesium and zinc. Their high sensitivity and selectivity in metal cations detection are attributed to the high acidity of the fluorophenol moiety, enabling them to exhibit large fluorescence enhancement under specific conditions (Tanaka et al., 2001).
Antimicrobial and Antifungal Activities
Compounds containing the this compound structure have demonstrated antimicrobial and antifungal activities. Research into fluorophenyl-containing 1,2,4-triazoles, which can be related structurally to this compound, has shown substantial activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans, indicating their potential use in creating new antimicrobial and antifungal agents (Бігдан, 2021).
Antiproliferative Properties
Derivatives of this compound have been synthesized and shown to possess antiproliferative activity. Novel trisubstituted oxazole derivatives containing the this compound motif were synthesized and demonstrated significant antiproliferative activity in vitro, comparable to positive controls like 5-fluorouracil, indicating their potential application in cancer treatment (Liu et al., 2009).
Antiprotozoal Activity
Some derivatives of this compound have been prepared and evaluated for their antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis. This research suggests the potential use of this compound derivatives in treating protozoal infections (Carballo et al., 2017).
Zukünftige Richtungen
Oxazole derivatives, including 2-(4-Fluorophenyl)oxazole, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are being studied for their potential therapeutic applications, and it is expected that more research will be conducted on these compounds in the future .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWONCNRYPUJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610286 | |
| Record name | 2-(4-Fluorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885268-39-3 | |
| Record name | 2-(4-Fluorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing fluorine-18 labeled radiopharmaceuticals for P-gp imaging?
A1: P-glycoprotein (P-gp) plays a crucial role in limiting drug entry into the brain, and its dysfunction is implicated in various neurological diseases []. While carbon-11 labeled radiopharmaceuticals are commonly used for P-gp imaging, the longer half-life of fluorine-18 makes it highly desirable for broader clinical application. This is because it allows for longer imaging times and easier transportation of the radiotracer. The research aimed to synthesize and evaluate novel fluorine-18 labeled compounds, including one containing 2-(4-Fluorophenyl)oxazole, as potential P-gp imaging agents [].
Q2: How does the this compound-containing compound interact with P-gp in vivo?
A2: The study investigated a compound named 4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole, referred to as compound 1a []. While the exact mechanism of interaction between compound 1a and P-gp wasn't elucidated in this study, researchers demonstrated its P-gp substrate potential. In vivo experiments using Mdr1a/b((-/-))Bcrp1((-/-)) mice (lacking P-gp) showed significantly higher brain uptake of the compound compared to wild-type mice, indicating that P-gp actively transports this compound [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

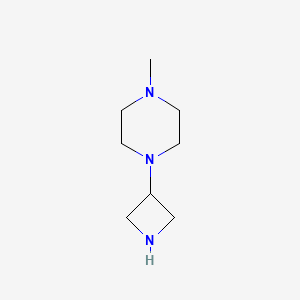
![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)
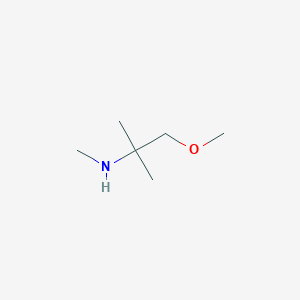
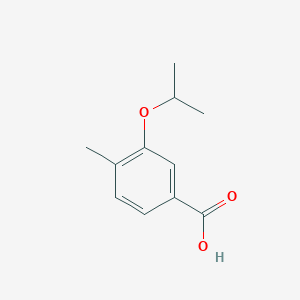
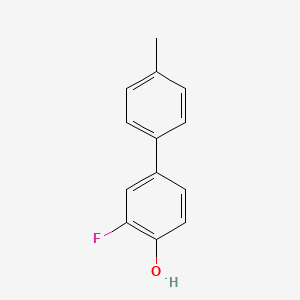
![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1342454.png)
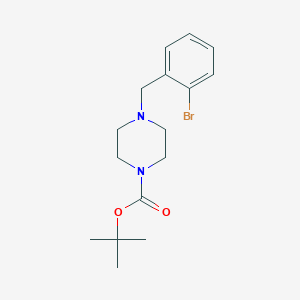
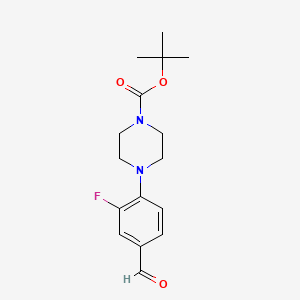
![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)
